![molecular formula C23H21N3O4S2 B2552372 2-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide CAS No. 1105199-24-3](/img/structure/B2552372.png)

2-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

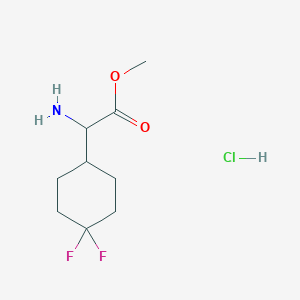

The compound “2-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide” is a chemical compound with a linear formula of C17H16ClN3O6S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C17H16ClN3O6S . The molecular weight is 425.851 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed, it’s worth noting that similar compounds often undergo electrophilic aromatic substitution . This is a common reaction for aromatic compounds, where an electrophile attacks a carbon atom of the aromatic ring to form a cationic intermediate .科学的研究の応用

Carbonic Anhydrase Inhibitors

A study by Scozzafava and Supuran (1999) discussed the development of arylsulfonylureido and arylureido-substituted aromatic and heterocyclic sulfonamides, which showed potent inhibition against carbonic anhydrase (CA) isozymes I, II, and IV. These inhibitors are particularly noteworthy for their selective inhibition of CA I, providing a foundation for the development of selective drugs or diagnostic agents in targeting specific isozymes of carbonic anhydrase, which has implications in treating conditions like glaucoma and edema (Scozzafava & Supuran, 1999).

Antitumor Sulfonamides

Owa et al. (2002) identified sulfonamide-based compounds from libraries evaluated in cell-based antitumor screens. This study highlighted the potential of sulfonamides as cell cycle inhibitors, with two compounds advancing to clinical trials due to their potent antimitotic and antiproliferative activities. These findings underscore the role of sulfonamides in developing new cancer therapies, showcasing their ability to disrupt cellular processes in cancer cells (Owa et al., 2002).

Synthetic Applications

Meyers et al. (2003) explored the alpha-halogenation and reactivity of sulfones, revealing the diverse reactivity patterns that can be useful in synthetic chemistry for introducing functional groups or modifying molecular structures. This study provides insights into the synthetic versatility of sulfone derivatives, which can be applied in designing novel compounds with desired properties (Meyers et al., 2003).

Molecular Design for Antifungal Agents

Briganti, Scozzafava, and Supuran (1997) synthesized sulfonamide derivatives of aminoglutethimide, demonstrating moderate antifungal activities against Aspergillus and Candida species. This research highlights the potential of sulfonamide derivatives in developing new antifungal compounds, contributing to the ongoing search for effective treatments against fungal infections (Briganti, Scozzafava, & Supuran, 1997).

特性

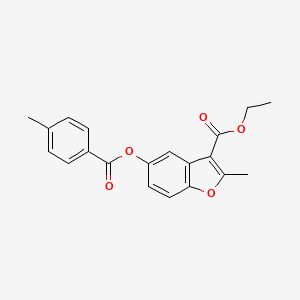

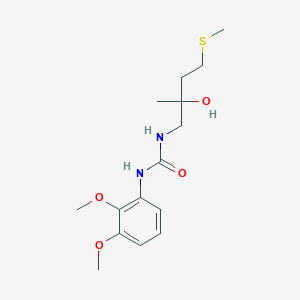

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4S2/c1-26-22(28)21-18(12-19(32-21)14-7-5-4-6-8-14)25-23(26)31-13-20(27)24-15-9-16(29-2)11-17(10-15)30-3/h4-12H,13H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPDXFANOVOBRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2552292.png)

![7-phenyl-2-(prop-2-en-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2552293.png)

![2-{2-[(4-butylphenyl)amino]-2-oxoethyl}-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/no-structure.png)

![5-[[(1S,2S)-2-Aminocyclohexyl]methyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride](/img/structure/B2552296.png)

![(2S)-2-[4-(trifluoromethyl)phenyl]oxirane](/img/structure/B2552297.png)

![2-methylsulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2552299.png)

![6-(4-fluorophenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2552304.png)

![1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2552305.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2552308.png)